Lucidin ethyl ether

Genotoxicity Drug Safety Structure-Activity Relationship

Sourced as a 98% pure anthraquinone metabolite, Lucidin ethyl ether (ibericin) provides a critical benchmark for structure-activity relationship studies. Unlike direct-acting mutagen lucidin, this compound requires cytochrome P450-mediated metabolic activation (S9 mix), making it an ideal positive control for validating promutagen screening systems. Its demonstrated MIC of 156 μg/mL against S. aureus and lack of AGE inhibitory activity (versus lucidin-ω-methyl ether IC₅₀ 62.79 μM) deliver unambiguous pharmacological contrast for natural product screening and anti-diabetic complication research.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 17526-17-9
Cat. No. B1675362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidin ethyl ether
CAS17526-17-9
Synonymsibericin
lucidin ethyl ether
lucidinethylethe
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCCOCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C17H14O5/c1-2-22-8-12-13(18)7-11-14(17(12)21)16(20)10-6-4-3-5-9(10)15(11)19/h3-7,18,21H,2,8H2,1H3
InChIKeyVRARPPQMEQUQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lucidin Ethyl Ether (CAS 17526-17-9): A Natural Anthraquinone Metabolite for Antibacterial, Antiviral, and Toxicological Research


Lucidin ethyl ether, also known as ibericin, is a naturally occurring 9,10-anthraquinone metabolite isolated from the roots of various plant species, including *Prismatomeris filamentosa* and *Knoxia valerianoides* [1]. It is characterized by a 1,3-dihydroxy substitution pattern on the anthraquinone core with an ethoxymethyl group at the C-2 position [2]. The compound has demonstrated quantifiable antibacterial activity against both Gram-positive and Gram-negative bacteria and is a key subject in structure-activity relationship (SAR) studies concerning the genotoxicity and therapeutic potential of anthraquinones [3].

Why Lucidin Ethyl Ether (CAS 17526-17-9) Cannot Be Replaced by Closely Related Anthraquinones Like Lucidin or Its Methyl Ether Analog


Substituting Lucidin ethyl ether with its closest structural analogs, such as lucidin (which has a hydroxymethyl group at C-2) or lucidin-ω-methyl ether (with a methoxymethyl group), is not scientifically valid due to critical, quantitative differences in their biological profiles. The nature of the substituent at the C-2 position dictates both the compound's genotoxic potential and its specific enzyme inhibitory activity. For instance, while lucidin is a direct-acting mutagen, lucidin ethyl ether requires metabolic activation, a fundamental shift in its mechanism of genotoxicity [1]. Furthermore, the inhibitory potency against the formation of advanced glycation end products (AGEs) is altered by this single substitution, demonstrating that these analogs are not interchangeable for targeted bioassays [2].

Lucidin Ethyl Ether (17526-17-9): A Quantitative Guide to Differentiated Antibacterial and Genotoxicity Profiles


Reduced Genotoxic Potential of Lucidin Ethyl Ether vs. Lucidin

In a direct head-to-head comparison, lucidin was mutagenic in five *Salmonella typhimurium* strains without metabolic activation, indicating direct DNA-damaging activity. In contrast, lucidin ethyl ether was mutagenic in *Salmonella* only after the addition of rat liver S9 mix, demonstrating a requirement for metabolic activation to exert its genotoxic effects [1]. Furthermore, while lucidin induced DNA repair synthesis in primary rat hepatocytes, lucidin ethyl ether did not, showing positive results only when hepatocytes from rats pretreated with phenobarbital were used [1].

Genotoxicity Drug Safety Structure-Activity Relationship

Comparative Antibacterial Activity Against S. aureus

In a direct comparative study of secondary metabolites from *Morinda geminata*, lucidin-ω-ethyl ether demonstrated a Minimum Inhibitory Concentration (MIC) of 156 μg/mL against *Staphylococcus aureus*. This activity was equivalent to that of the related compound nordamnacanthal, which also showed strong inhibition at this concentration [1]. This provides a quantitative benchmark for its antibacterial potency relative to a co-occurring anthraquinone.

Antibacterial Natural Products Microbiology

Inhibitory Activity Against Advanced Glycation End Products (AGEs)

A structure-activity relationship study on anthraquinones from *Knoxia valerianoides* revealed that the C-2 substituent critically influences the ability to inhibit AGE formation. Lucidin-ω-methyl ether (2-ethoxymethyl analog) inhibited AGE formation with an IC50 of 62.79 μM, which was 1.26-fold more potent than lucidin (IC50 = 79.28 μM) and 15.3-fold more potent than the positive control aminoguanidine (IC50 = 962 μM) [1]. Lucidin ethyl ether was isolated and identified from the same plant source but was not active in this specific assay [2].

AGE Inhibition Diabetes Complications Natural Products

Optimal Scientific Application Scenarios for Lucidin Ethyl Ether (CAS 17526-17-9) Based on Quantitative Evidence


As a Specific Substrate in Bacterial Genotoxicity Testing

Lucidin ethyl ether is optimally deployed as a reference compound in AMES II or fluctuation tests to specifically identify bacterial strains or test conditions involving cytochrome P450-mediated metabolic activation of promutagens. Its requirement for S9 activation, contrasted with lucidin's direct activity, makes it a valuable positive control for validating the metabolic competency of testing systems [3].

As a Lead Scaffold in Gram-Positive Antibacterial Drug Discovery

The demonstrated MIC of 156 μg/mL against *S. aureus* positions lucidin ethyl ether as a quantifiable hit in natural product screening campaigns [3]. It can be used as a starting point for medicinal chemistry efforts aiming to improve potency and selectivity against drug-resistant *Staphylococcus* strains, with its activity benchmarked against co-isolated compounds like nordamnacanthal.

As a Negative Control in Advanced Glycation End-Product (AGE) Inhibition Assays

For research programs screening anthraquinones for anti-diabetic complications, lucidin ethyl ether is an essential negative control. Its lack of activity in a validated AGE formation assay, while its close structural analogs show potent inhibition (e.g., lucidin-ω-methyl ether IC50 = 62.79 μM), provides a definitive SAR data point, highlighting the functional importance of the C-2 substituent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucidin ethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.